Tocrifluor T1117
Overview
Description
Tocrifluor T1117 is a fluorescent form of AM 251 . AM 251 is conjugated with 5-carboxytetramethylrhodamine (5-TAMRA) that fluoresces at 543 nm excitation (590 nm emission) . It displays GPR55 binding activity .
Molecular Structure Analysis
The molecular structure of Tocrifluor T1117 is represented by the formula C56H53Cl2N7O5 . The InChI key is RNAPRXIZPJDYPH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Tocrifluor T1117 has a molecular weight of 974.97 . It is soluble up to 10 mM in DMSO .
Scientific Research Applications
Development of a Fluorescent Assay for CB1 Ligands : T1117, a fluorescent analogue of AM251, is used in the development of the first fluorescent assay enabling the measurement of kinetic binding constants for CB1 orthosteric ligands. This assay is an alternative to radiodisplacement techniques and is applicable in the discovery of new allosteric drugs for CB1 receptors (Bruno et al., 2014).
GPR55-Mediated Ligand Internalization in Cancer Cells : A study found that pretreatment of cells with GPR55 agonists reduced the rate of cellular T1117 uptake. T1117 was used to study the internalization and signaling of GPR55 in human HepG2 and PANC-1 cancer cell lines. The findings indicate a role for Tocrifluor T1117 in understanding GPR55 signaling in cancer cells and its potential therapeutic applications (Paul et al., 2014).
Co-Localization of Alpha1-Adrenoceptors and GPR55 in Prostate Cancer : T1117 was used as a fluorescent ligand to study the co-localization of α1-adrenoceptors and GPR55 in human prostate carcinoma cell lines. The presence of subtype-rich cells with co-localization between α1-ARs and GPR55 indicates a possibility for functional interaction and a new paradigm in prostate cancer research (Patil et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H53Cl2N7O5/c1-34-51(54(67)61-64-28-7-6-8-29-64)60-65(48-26-20-40(57)31-47(48)58)52(34)38-17-15-37(16-18-38)36-13-11-35(12-14-36)10-9-27-59-53(66)39-19-23-44-43(30-39)55(68)70-56(44)45-24-21-41(62(2)3)32-49(45)69-50-33-42(63(4)5)22-25-46(50)56/h11-26,30-33H,6-10,27-29H2,1-5H3,(H,59,66)(H,61,67) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAPRXIZPJDYPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)N(C)C)OC1=C8C=CC(=C1)N(C)C)OC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H53Cl2N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098325 | |
Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
975.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tocrifluor T1117 | |
CAS RN |
1186195-59-4 | |
Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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